2-ethoxy-N-(4-methylphenyl)acetamide
Description
2-Ethoxy-N-(4-methylphenyl)acetamide (CAS: 29289-70-1) is an acetamide derivative characterized by an ethoxy (-OCH2CH3) group at the 2-position of the acetamide backbone and a para-methylphenyl (p-tolyl) substituent on the nitrogen atom. Its molecular formula is C11H15NO2, with a molecular weight of 193.24 g/mol .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-ethoxy-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-3-14-8-11(13)12-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
GCEHIXHCYAVIID-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
A comparative analysis of substituents at the 2-position of N-(4-methylphenyl)acetamide derivatives reveals distinct trends in molecular weight, polarity, and crystallinity:
Key Observations :
- The ethoxy group in 2-ethoxy-N-(4-methylphenyl)acetamide provides a balance between hydrophobicity and steric bulk compared to polar (azido, hydroxyl) or electron-withdrawing (chloro) substituents.
- Crystallographic data for the azido analog (e.g., unit cell parameters: a = 14.4362 Å, b = 21.3403 Å, c = 9.2949 Å, β = 98.356°) highlight the role of substituents in packing efficiency .
Hydrogen Bonding and Crystallization
Substituents significantly influence intermolecular interactions:
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